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Compound of Interest

Compound Name: 2-Methyl-1H-indol-4-ol

Cat. No.: B113476

The indole nucleus stands as one of the most significant heterocyclic systems in medicinal
chemistry and natural products.[1] Its presence in essential biomolecules like the amino acid
tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. For
drug development professionals, the indole ring is a "privileged scaffold"—a molecular
framework that is repeatedly found in successful drugs, capable of binding to a diverse range
of biological targets.[2] Compounds bearing this moiety exhibit a vast spectrum of
pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-
hypertensive properties.[3]

Within this critical class of molecules, 2-Methyl-1H-indol-4-ol emerges not as an end-product,
but as a highly valuable and strategic starting material. Its utility lies in the specific arrangement
of its functional groups: the nucleophilic indole core, a 2-position methyl group that can
enhance metabolic stability, and a 4-position hydroxyl group that provides a crucial vector for
chemical modification or a key hydrogen-bonding interaction with a target protein. This guide
provides a comprehensive technical overview of its synthesis, characterization, and strategic
application in the pursuit of novel therapeutics.

Section 1: Core Molecular Profile and
Physicochemical Properties

2-Methyl-1H-indol-4-ol, also known by its synonym 4-hydroxy-2-methylindole, is a solid
compound typically appearing as a greenish-brown or off-white powder. Its core structure
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consists of a bicyclic system where a benzene ring is fused to a pyrrole ring, with a methyl
group at the C2 position and a hydroxyl group at the C4 position.

Property Value Source(s)
CAS Number 35320-67-3 [4]
Molecular Formula CoHsNO [4]
Molar Mass 147.17 g/mol [4]
Greenish Brown / Off-white
Appearance _ [4]
Solid
Melting Point 122-124 °C [4]
Boiling Point 339.2 £ 22.0 °C (Predicted) [4]
Density 1.262 + 0.06 g/cm3 (Predicted) [4]
pKa 10.07 + 0.40 (Predicted) [4]
- Slightly soluble in DMSO and
Solubility [4]
Methanol
XBVSGEGNQZAQPM-
InChlKey [4]

UHFFFAOYSA-N

SMILES CC1=CC2=C(N1)C=CC=C20  [4]

Section 2: Synthesis Pathway—The Fischer Indole
Synthesis

The most direct and classic method for constructing the 2-methyl-4-hydroxy-indole scaffold is
the Fischer indole synthesis.[5][6] This acid-catalyzed reaction, discovered by Emil Fischer in
1883, remains a cornerstone of indole synthesis due to its reliability and the accessibility of its
starting materials.[5]

The overall strategy involves the condensation of (3-hydroxyphenyl)hydrazine with acetone to
form a hydrazone, which then undergoes an intramolecular cyclization under acidic conditions
to yield the final indole product.
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Causality in Experimental Design:

Choice of Reactants: (3-hydroxyphenyl)hydrazine provides the benzene ring, the indole
nitrogen (N1), and the pre-installed C4-hydroxyl group. Acetone is chosen as the ketone
partner because its two methyl groups will ultimately form the C2-methyl and the C3-proton
of the indole ring, making it the ideal precursor for a 2-methylindole.

Acid Catalysis: A strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a mixture of
acetic and sulfuric acid) is essential.[5][6] Its role is to protonate the hydrazone, facilitating
the key[7][7]-sigmatropic rearrangement, which is the irreversible, product-determining step
of the mechanism.[5] The acid also catalyzes the final ammonia elimination to form the
aromatic indole ring.

Reaction Conditions: The reaction typically requires elevated temperatures to overcome the
activation energy of the sigmatropic rearrangement and the subsequent cyclization and
dehydration steps.[8]

Detailed Experimental Protocol: Fischer Indole
Synthesis

Step 1: Hydrazone Formation

To a stirred solution of (3-hydroxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add
sodium acetate (1.1 eq). Stir for 15 minutes at room temperature to liberate the free
hydrazine base.

Add acetone (1.5 eq) to the mixture.

Heat the reaction mixture to reflux for 1-2 hours. The progress can be monitored by Thin
Layer Chromatography (TLC).

Once the starting hydrazine is consumed, cool the mixture to room temperature and
concentrate under reduced pressure to remove the ethanol.

Add water to the residue and extract the crude hydrazone product with ethyl acetate. Dry the
organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude
hydrazone, which can often be used in the next step without further purification.
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Step 2: Acid-Catalyzed Cyclization

o Caution: This step should be performed in a well-ventilated fume hood. Prepare the
cyclization agent. A common choice is Eaton's reagent (7.7 wt% phosphorus pentoxide in
methanesulfonic acid) or polyphosphoric acid (PPA).

e Add the crude hydrazone from Step 1 portion-wise to the pre-heated (80-100 °C) cyclization
agent under an inert atmosphere (e.g., nitrogen or argon).

« Stir the mixture vigorously at this temperature for 1-3 hours. Monitor the reaction by TLC until
the hydrazone is consumed.

o Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. This will
guench the reaction and precipitate the crude product.

» Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or
sodium hydroxide until the pH is ~7-8.

o Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry
over anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl
acetate in hexanes) or by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to afford pure 2-Methyl-1H-indol-4-ol.

Visualization of Synthesis Workflow
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Caption: Fischer Indole Synthesis workflow for 2-Methyl-1H-indol-4-ol.
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Section 3: Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 2-Methyl-1H-indol-4-ol is a critical, self-
validating step. A multi-technique approach involving spectroscopy and chromatography is
required.

Predicted Spectroscopic Data

While a published experimental spectrum is not readily available, the 1H and 13C NMR
chemical shifts can be reliably predicted based on the known effects of the substituents and
data from analogous compounds like 2-methylindole.[9]

Table 2: Predicted 1H and 13C NMR Data (in DMSO-d6, 400 MHz)
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Position

N1-H

1H Chemical Shift
(6, ppm)

~10.8 (br s, 1H)

13C Chemical Shift
(5, ppm)

Justification

Typical chemical
- shift for an indole
N-H proton.

C2

Quaternary carbon
~137.0 bearing the methyl

group.

C2-CHs

~2.35 (s, 3H)

Aliphatic methyl group
~12.5 attached to an sp?
carbon.

C3-H

~6.10 (s, 1H)

Upfield shift due to
~98.0 electron donation from
N1.

C3a

Bridgehead carbon
~127.5 adjacent to the
hydroxyl-bearing ring.

C4

Aromatic carbon

directly attached to
~150.0 .

the electron-donating -

OH group.

C4-OH

~9.0 (br s, 1H)

Phenolic proton, shift
- is concentration-

dependent.

C5-H

~6.50 (d, J=7.6 Hz,
1H)

Ortho to the -OH
group, shielded.

~105.0

C6-H

~6.85 (t, J=7.8 Hz,
1H)

Aromatic proton with
~121.0 _
two adjacent protons.

C7-H

~6.95 (d, J=8.0 Hz,
1H)

Para to the -OH
group.

~110.0
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| C7a| - | ~133.0 | Bridgehead carbon adjacent to N1. |

Standard Protocol for Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated
dimethyl sulfoxide (DMSO-d6).

o Acquire 1H NMR, 13C NMR, and DEPT-135 spectra.

o Confirm the presence of all expected peaks, their integrations (for 1H), and splitting
patterns. The data should align with the predicted values in Table 2. 2D NMR experiments
like COSY and HSQC can be used for unambiguous assignment.

e Mass Spectrometry (MS):
o Prepare a dilute solution of the sample in methanol or acetonitrile.

o Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray
ionization (ESI) source.

o The primary validation is the observation of the molecular ion peak [M+H]* at m/z
148.0757, confirming the molecular formula CosH10NO.

e High-Performance Liquid Chromatography (HPLC):
o Develop a reverse-phase HPLC method (e.g., C18 column).

o Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid or
trifluoroacetic acid).

o Monitor the elution using a UV detector, typically at wavelengths of 220 nm and 280 nm
where the indole chromophore absorbs.

o Asingle, sharp peak indicates high purity. The method should be validated to show >95%
purity for use in subsequent biological assays.
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Visualization of Analytical Workflow
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Caption: A typical workflow for the analytical validation of the target compound.

Section 4: Applications in Research and Drug
Development

2-Methyl-1H-indol-4-ol is a strategic building block for accessing more complex molecular
architectures in drug discovery. Its value is derived from the combination of a modifiable
hydroxyl group and the biologically relevant indole core.

Role as a Synthetic Intermediate

The primary application of this compound is as a scaffold for elaboration. The 4-hydroxy group
serves as a versatile chemical handle.

 Etherification: It can be readily converted into an ether, allowing it to be linked to other
pharmacophores or solubilizing groups. This is a common strategy in medicinal chemistry to
explore the structure-activity relationship (SAR) in a region of space near the indole core.

o Protection and Further Functionalization: The hydroxyl group can be protected (e.g., as a
benzyl or silyl ether), allowing for selective chemical modifications at other positions of the
indole ring (e.g., N-alkylation at N1 or electrophilic substitution at C3) before deprotection.
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The indole derivatives are known to have a wide range of biological activities. For example,
some indole-based molecules are being investigated as inhibitors of the Hedgehog signaling
pathway, which is implicated in certain drug-resistant cancers.[10] Others have been explored

as inhibitors of enzymes like 17(-hydroxysteroid dehydrogenase, a target in prostate cancer.
[11]

Visualization: Conceptual Elaboration into a Drug-like
Molecule
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Caption: Conceptual pathway showing the use of the title compound as a scaffold.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methyl-1H-indol-4-ol is not widely published,
safe handling procedures can be established based on data for structurally related indoles.[12]
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» Engineering Controls: Handle this compound only in a certified chemical fume hood to avoid
inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

» Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.

o Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not
exposed.

o Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-
approved respirator with an appropriate particulate filter.

e Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep
away from strong oxidizing agents and strong acids.

o Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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